Cysteine-glutathione disulfide
Overview
Description
Synthesis Analysis
Cysteine and glutathione mixed-disulfide conjugates are synthesized through chemical processes, yielding compounds like S-allylmercaptocysteine and S-allylmercaptoglutathione. These conjugates, derived from thiosulfinates, possess potential anti-inflammatory and cancer preventive activities, attributed to their ability to induce phase II enzymes and inhibit nitric oxide production in cells (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structures of cysteine-glutathione disulfides, including Cys-SSH and GSSH, have been characterized, revealing their roles as redox regulators. These structures are formed in biological systems through enzymatic processes involving 3-mercaptopyruvate sulfurtransferase, highlighting the intricate balance of sulfur species in cellular functions (Kimura et al., 2017).
Chemical Reactions and Properties
Cysteine-glutathione disulfide undergoes enzymatic reduction involving thiol-disulfide interchange reactions critical for biological redox processes. This includes the conversion of mixed disulfides back to their reduced forms, showcasing the dynamic nature of thiol-disulfide exchange in cellular redox regulation (Eriksson & Mannervik, 1970).
Physical Properties Analysis
The physical properties of cysteine-glutathione disulfide and related compounds, such as glutathione disulfide (GSSG) and cystine, are influenced by their redox states and have significant implications on cellular health. For instance, variations in the redox state of these compounds can affect cell proliferation, apoptosis, and redox signaling pathways, underlining the importance of maintaining a balanced redox environment within the cell (Miller et al., 2002).
Chemical Properties Analysis
The chemical properties of cysteine-glutathione disulfide, including its reactivity and role in forming disulfide bonds within proteins, are foundational to understanding its biological functions. The ability of cysteine-glutathione disulfide to participate in thiol-disulfide exchange reactions contributes to its pivotal role in cellular antioxidant defenses and in the regulation of protein function through post-translational modifications (Jocelyn, 1967).
Scientific Research Applications
Hepatoprotection : L-cysteine-glutathione disulfide can effectively protect mice against acetaminophen-induced hepatotoxicity. This suggests a potential enzymatic mechanism for providing glutathione directly to cells, with implications for liver health and drug toxicity management (Berkeley et al., 2003).
Proteomics and Biochemical Applications : Glutathionylspermidine, an enzyme, is crucial in protecting cysteine from oxidation in bacteria and eukaryotes. This enzyme's study can be significant in proteomics and other biochemical applications (Lin et al., 2015).
Cellular Processes Involvement : The enzyme catalyzing thiol-disulfide interchange in rat liver, which enables the reduction of L-cysteine-glutathione mixed disulfide, could impact cystine reduction and various cellular processes (Eriksson & Mannervik, 1970).
Therapeutic Targets : 3-Mercaptopyruvate sulfurtransferase (3MST) produces cysteine- and glutathione-persulfide, along with signaling molecules, presenting potential therapeutic targets for diseases involving these molecules (Kimura et al., 2017).
Oxidative Stress Management : The pKa value of glutathione's cysteine residue, crucial in oxidative stress management, can be predicted accurately using ab initio molecular dynamics simulations (Tummanapelli & Vasudevan, 2015).
Oral Bioavailability and Toxicity Protection : CySSG, a prodrug of glutathione, has shown to be orally bioavailable in mice and protects them from toxic doses of acetaminophen, indicating potential wider applicability (Crankshaw et al., 2021).
Cellular Oxidation-Reduction Systems : An enzyme in Myrothecium verrucaria spores can oxidize cysteine and glutathione to their respective disulfides, playing a role in cellular oxidation and reduction systems (Mandels, 1956).
Regulation of Protein Function and Cell Signaling : Glutathione's redox status might regulate protein function and cell signaling through reversible disulfide bond formation (Biswas et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O8S2/c14-5(11(22)23)1-2-7(18)17-9(10(21)16-3-8(19)20)13(26)27-4-6(15)12(24)25/h5-6,9,12,24-25H,1-4,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t5-,6-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTARDAHCXNJEX-ATVXKPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@H](C(=O)NCC(=O)O)C(=S)SC[C@@H](C(O)O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926918 | |
Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteine-glutathione disulfide | |
CAS RN |
13081-14-6 | |
Record name | Cysteine-glutathione disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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